Benesudon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benesudon is a natural product found in Mollisia benesuada with data available.
Scientific Research Applications
Antibiotic and Antifungal Activities
Benesudon, a novel metabolite discovered in the ascomycete Mollisia benesuada, demonstrates significant antibacterial and antifungal properties. Identified as the first secondary metabolite from Mollisia benesuada, its structure was deduced using spectroscopic techniques. The alpha-methyleneketone moiety in this compound is believed to be responsible for its antibiotic effectiveness. Interestingly, when this compound reacts with cysteine, the resulting products lose their biological activities, highlighting its unique reactive nature (Thines, Arendholz, Anke, & Sterner, 1997).
Synthesis and Stereochemistry
The synthesis and stereochemical analysis of this compound have been areas of focus. Originally derived from D-glucose, this compound's synthesis involved radical cyclization to form its five-membered ring and oxidative decarboxylation to create the central double bond. This process led to the revision of its originally suggested stereochemistry, particularly for the quaternary center C(5). The absolute configuration of this compound has been confirmed as 4S,5R,6S (Clive, Minaruzzaman, & Yang, 2008).
Properties
Molecular Formula |
C16H24O5 |
---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(4R,5R,6R)-6-heptyl-4,5-dihydroxy-5-methyl-2-methylidene-4,6-dihydrofuro[2,3-b]pyran-3-one |
InChI |
InChI=1S/C16H24O5/c1-4-5-6-7-8-9-11-16(3,19)14(18)12-13(17)10(2)20-15(12)21-11/h11,14,18-19H,2,4-9H2,1,3H3/t11-,14-,16+/m1/s1 |
InChI Key |
IOBWHXDKGUYSRG-XFJVYGCCSA-N |
Isomeric SMILES |
CCCCCCC[C@@H]1[C@]([C@@H](C2=C(O1)OC(=C)C2=O)O)(C)O |
Canonical SMILES |
CCCCCCCC1C(C(C2=C(O1)OC(=C)C2=O)O)(C)O |
Synonyms |
benesudon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.